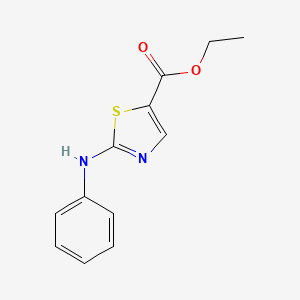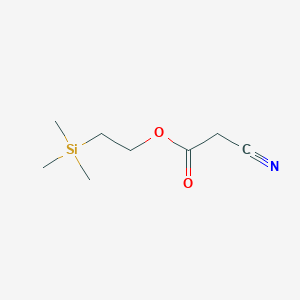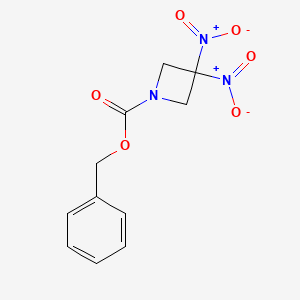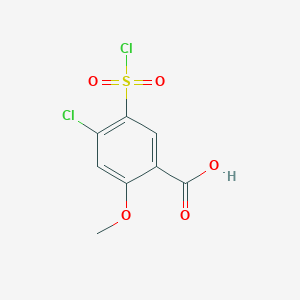
5-Chloro-1-methylpyridin-2-one
Vue d'ensemble
Description
5-Chloro-1-methylpyridin-2-one is an organic compound with the molecular formula C6H6ClNO. It is also known as 2-Pyridone, 5-chloro-1-methyl- and is commonly used in scientific research. This compound has several properties that make it useful in various applications, including its ability to act as a chelating agent and its ability to form complexes with metals.
Applications De Recherche Scientifique
Medicinal Chemistry
5-Chloro-1-methylpyridin-2-one: is a versatile building block in medicinal chemistry. It serves as a hydrogen bond donor and acceptor, which is crucial for fragment-based drug design . Its derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects . This compound is instrumental in developing kinase hinge-binding motifs, a key component in targeted cancer therapies .
Material Science
In material science, 5-Chloro-1-methylpyridin-2-one is used in the synthesis of macromolecular architectures and hybrid materials through Diels–Alder “click” reactions . These reactions are efficient and versatile, making them suitable for creating new materials with specific properties for industrial applications.
Environmental Science
The environmental applications of 5-Chloro-1-methylpyridin-2-one are still emerging. However, its potential lies in the development of environmentally friendly solvents and reagents due to its relatively simple molecular structure and the ease of introducing functional groups that can interact with various environmental contaminants .
Analytical Chemistry
In analytical chemistry, 5-Chloro-1-methylpyridin-2-one can be used as a standard or reagent in various chromatographic methods, including HPLC and LC-MS, to analyze complex mixtures and identify unknown compounds . Its well-defined structure and properties make it a suitable candidate for such applications.
Biochemistry
This compound’s role in biochemistry is linked to its ability to interact with biological macromolecules. It can be used to study enzyme-substrate interactions and the mechanisms of biochemical reactions, providing insights into enzyme kinetics and inhibition .
Pharmacology
In pharmacology, 5-Chloro-1-methylpyridin-2-one is used to synthesize compounds with potential therapeutic applications. It’s a precursor in the synthesis of molecules that target various receptors and enzymes, contributing to the development of new drugs with optimized pharmacokinetic and pharmacodynamic profiles .
Organic Chemistry
Organic chemists utilize 5-Chloro-1-methylpyridin-2-one in synthetic pathways to construct complex organic molecules. Its reactivity allows for various transformations, making it a valuable tool in the synthesis of new organic compounds with potential applications across different fields of chemistry .
Chemical Engineering
In chemical engineering, the applications of 5-Chloro-1-methylpyridin-2-one extend to process optimization and the development of new chemical processes. Its properties can be harnessed to improve reaction efficiencies and yields, contributing to more sustainable and cost-effective chemical production methods .
Propriétés
IUPAC Name |
5-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOJAMFZYRYPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545899 | |
| Record name | 5-Chloro-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methylpyridin-2-one | |
CAS RN |
4214-78-2 | |
| Record name | 5-Chloro-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B1611461.png)


![4h-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-3-[(phenylmethoxy)methyl]-](/img/structure/B1611468.png)








![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1611482.png)
